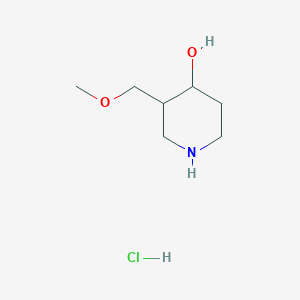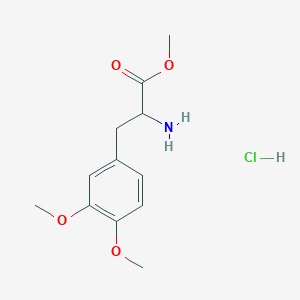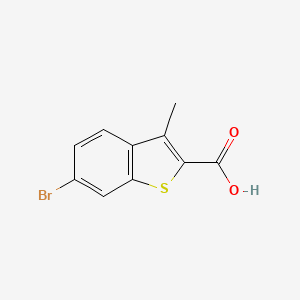
6-bromo-3-methyl-1-benzothiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-methyl-1-benzothiophene-2-carboxylic acid (6-Br-3-Me-1-BT-2-COOH) is an organic compound with a variety of applications in scientific research. It is a brominated carboxylic acid with a benzothiophene group, and is a valuable starting material for the synthesis of a range of compounds. It has been used in a range of fields, including organic synthesis, medicinal chemistry, and materials science. It has also been used in the preparation of a range of pharmaceuticals and other compounds.
Applications De Recherche Scientifique
6-Br-3-Me-1-BT-2-COOH has been used in a range of scientific research applications. It has been used in the synthesis of a range of compounds, including pharmaceuticals, polymers, and other materials. It has also been used in the preparation of nanoparticles, as well as in the synthesis of organic semiconductors. Additionally, it has been used in the synthesis of organic dyes, as well as in the synthesis of polymeric materials for use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 6-Br-3-Me-1-BT-2-COOH is not well understood. However, it is believed to be involved in the formation of a range of compounds, including polymers, pharmaceuticals, and other materials. It is also believed to be involved in the formation of nanoparticles, as well as in the formation of organic semiconductors. Additionally, it is believed to be involved in the formation of organic dyes and polymeric materials for use in drug delivery systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Br-3-Me-1-BT-2-COOH are not well understood. However, it is believed to be involved in the formation of a range of compounds, including polymers, pharmaceuticals, and other materials. It is also believed to be involved in the formation of nanoparticles, as well as in the formation of organic semiconductors. Additionally, it is believed to be involved in the formation of organic dyes and polymeric materials for use in drug delivery systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 6-Br-3-Me-1-BT-2-COOH for laboratory experiments include its availability, low cost, and ease of use. It is also relatively non-toxic and has a low environmental impact. However, it has some limitations, such as its low solubility in water, and its tendency to form polymers. Additionally, it can be difficult to control the reactions involving 6-Br-3-Me-1-BT-2-COOH, and the resulting products can be difficult to purify.
Orientations Futures
The potential future directions for 6-Br-3-Me-1-BT-2-COOH include its use in the synthesis of a range of compounds, including pharmaceuticals, polymers, and other materials. It could also be used in the preparation of nanoparticles, as well as in the synthesis of organic semiconductors. Additionally, it could be used in the synthesis of organic dyes, as well as in the synthesis of polymeric materials for use in drug delivery systems. Furthermore, it could be used in the development of more efficient and cost-effective synthetic methods. Finally, it could be used in the development of new and improved materials for a range of applications.
Méthodes De Synthèse
The synthesis of 6-Br-3-Me-1-BT-2-COOH is typically achieved via a multi-step process. The first step involves the reaction of 1-bromo-3-methyl-benzothiophene (1-Br-3-Me-BT) with 2-chloroacetic acid (2-Cl-COOH). This reaction yields a 2-chloro-3-methyl-1-benzothiophene-2-carboxylic acid (2-Cl-3-Me-1-BT-2-COOH), which can be further reacted with bromine to yield 6-Br-3-Me-1-BT-2-COOH.
Propriétés
IUPAC Name |
6-bromo-3-methyl-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c1-5-7-3-2-6(11)4-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDGTORUIHIBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC(=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methyl-1-benzothiophene-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

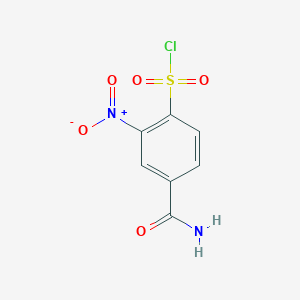

![5-amino-2-[1-(2,5-dimethylfuran-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616541.png)

![2-[4-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid](/img/structure/B6616552.png)



![methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B6616582.png)
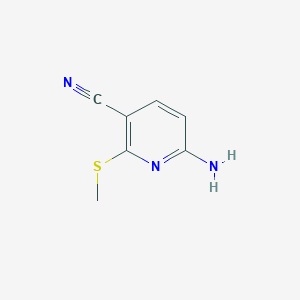
![methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate](/img/structure/B6616590.png)
